Tris(cyclopentadienyl)gadolinium

Spintronics Magnetic Semiconductors MOCVD

Oxygenated gadolinium precursors (e.g., Gd(thd)3) introduce oxide phases that cause artifact ferromagnetism in magnetic semiconductor films, compromising data integrity. Tris(cyclopentadienyl)gadolinium (GdCp3) eliminates this issue: • Oxygen-free composition ensures films with ordinary Hall effect, enabling accurate intrinsic magnetic characterization. • High-spin S=7/2 center with uniquely weak exchange coupling (J=-1.1 cm⁻¹) builds magnetically dilute, high-spin molecules. • Thermal stability (dec. 295°C) suits elevated-temperature CVD; green luminescence (523 nm) enables real-time precursor delivery monitoring. Available in 99.999% purity; shipped under inert atmosphere.

Molecular Formula C15H15Gd
Molecular Weight 352.5 g/mol
Cat. No. B8260337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)gadolinium
Molecular FormulaC15H15Gd
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3]
InChIInChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3
InChIKeyWPVCUPCREAIUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gd(Cp)3 Properties and Procurement


Tris(cyclopentadienyl)gadolinium, Gd(C5H5)3 or GdCp3, is a homoleptic organometallic compound of the lanthanide series. It is a solid, pyrophoric material with a melting point of 295 °C (with decomposition) that must be stored under inert atmosphere at 2-8°C . The compound is commercially available in high-purity grades ranging from 99% to 99.999% trace metals basis, making it suitable for demanding electronic and optical applications [1]. Its primary industrial and research use is as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of gadolinium-containing thin films, particularly for high-k dielectrics and magnetic semiconductors [2].

Oxygen-free ligand framework for oxide-sensitive thin-film research
High-purity grades for semiconductor CVD/ALD processes
Requires inert-atmosphere handling and storage

Why Gd(Cp)3 Cannot Be Substituted


Gadolinium precursors for thin-film deposition are not interchangeable. The choice of ligand system directly dictates oxygen impurity levels, thermal stability, volatility, and the resulting magnetic and electronic properties of the deposited film. For example, oxygen-containing precursors like Gd(thd)3 introduce unwanted oxide phases that drastically alter film properties [1]. Substituted cyclopentadienyl complexes, such as Gd(iPrCp)3, offer different volatility profiles and growth characteristics optimized for ALD, but may not be suitable for all CVD processes [2]. The following evidence quantifies the specific, measurable differentiators that justify the selection of the unsubstituted Gd(Cp)3 over its closest analogs for specific applications.

Oxide risk
Gd(thd)3 may introduce oxygen impurities that alter magnetic and electronic film properties.
Gd(thd)3
Volatility shift
Alkyl-substituted analogs (e.g., Gd(iPrCp)3) exhibit different volatility profiles, limiting high-temperature CVD compatibility.
Gd(iPrCp)3
Purity uncertainty
Lower-purity alternatives may introduce trace-metal variability affecting semiconductor reproducibility.
Generic grades

Quantitative Evidence for Gd(Cp)3


Oxygen-Free Ligand vs. Oxygen-Containing Precursor

Gd(Cp)3 contains no oxygen in its ligand framework, unlike the common alternative Gd(thd)3. MOCVD-grown GaGdN films using Gd(Cp)3 are oxygen-free by EDS analysis, while films from Gd(thd)3 contain significant oxygen impurities. Critically, this oxygen presence correlates with dramatically different magnetic properties: films from Gd(Cp)3 exhibit ordinary Hall effect with no signs of ferromagnetism, whereas films from Gd(thd)3 show anomalous Hall effect and strong room-temperature ferromagnetism [1][2]. This demonstrates that precursor oxygen content directly dictates the film's spintronic functionality.

Precursor oxygen content
Head-to-head
Gd(Cp)3: oxygen-free filmsGd(thd)3: oxide phase, anomalous Hall effect
Oxygen-free film composition supports intrinsic spintronic study
MOCVD GaGdN films; EDS, VSM characterization
Spintronics Magnetic Semiconductors MOCVD

High Magnetic Moment Among Lanthanide Cp3 Complexes

Tris(cyclopentadienyl)gadolinium(III) possesses a spin state of S=7/2, the maximum possible for the lanthanide series, due to the half-filled 4f7 electron configuration of Gd3+. Comparative magnetic moment measurements of tris(cyclopentadienyl)lanthanides show Gd(Cp)3 has a measured magnetic moment of 8.86 Bohr magnetons (B.M.), significantly higher than other lanthanide analogs such as Sm(Cp)3 (1.62 B.M.) and Yb(Cp)3 (4.81 B.M.) [1]. This high spin state makes Gd(Cp)3 a unique building block for constructing high-spin molecular assemblies and probing magnetic exchange interactions.

Magnetic moment
Reported
8.86 B.M.
Highest spin density among tested tris-Cp lanthanides
Sm(Cp)3 1.62, Yb(Cp)3 4.81; S=7/2
Molecular Magnetism Coordination Chemistry Magnetic Materials

Thermal Stability for High-Temperature CVD

Gd(Cp)3 has a reported melting point of 295 °C with decomposition, indicating substantial thermal stability for a cyclopentadienyl complex . In contrast, substituted cyclopentadienyl derivatives such as n-butyl-substituted gadolinium complexes decompose at significantly lower temperatures, approximately 150 °C, limiting their utility in high-temperature deposition processes . The unsubstituted Cp ligand provides a higher thermal budget, which is critical for achieving desired film crystallinity and purity in CVD.

Thermal decomposition
Class-level
~295 °C
Wider thermal budget for high-temperature CVD
n-Butyl derivatives decompose ~150 °C; TGA context
CVD ALD Precursor Stability

High-Purity Grades for Semiconductor Applications

Gd(Cp)3 is commercially available in multiple high-purity grades, ranging from 99% (2N) to 99.999% (5N) trace metals basis [1]. This level of purity is essential for semiconductor applications where even trace metal impurities can degrade device performance. The availability of defined, high-purity material from established vendors provides a reliable supply chain and batch-to-batch consistency for industrial processes, in contrast to less-common or research-grade-only alternatives.

Commercial purity
Reported
2N – 5N trace metals
Defined high-purity supply supports semiconductor batch consistency
Supplier specification review recommended
Semiconductor Fabrication High-k Dielectrics Materials Purity

Distinct Volatility and Luminescence Properties

Gd(Cp)3 is reported to be sufficiently volatile for use as a CVD precursor, with ether solutions exhibiting green luminescence (λmax=523 nm, quantum yield φ=0.2) [1]. While quantitative vapor pressure data is limited, its established use in MOCVD processes for GaGdN film growth demonstrates practical volatility [2]. In comparison, Gd(MeCp)3 requires a vaporization temperature of 155-160 °C at 6 mbar for ALD applications, indicating that unsubstituted Gd(Cp)3 may offer different volatility characteristics suitable for alternative deposition regimes [3]. The luminescence property, absent in many non-cyclopentadienyl precursors, offers a potential in situ diagnostic for precursor delivery.

Volatility & luminescence
Reported
Green luminescence (λmax 523 nm); distinct volatility vs Gd(MeCp)3
Potential in situ optical monitoring; different ALD vs CVD vaporization window
Cross-study comparison; quantitative vapor pressure data limited
CVD MOCVD Luminescent Materials

Weak Exchange Coupling in Trinuclear Assemblies

In trinuclear coordination assemblies of the formula {cryptand(K+)}2{MnII(CN)2Pc·(ML)2}2−, when ML = Cp3GdIII (S=7/2), the estimated exchange interaction between MnII (S=1/2) and GdIII spins is only J = -1.1 cm⁻¹ [1]. This extremely weak antiferromagnetic coupling results in nearly independent magnetic centers, and no transition to a high-spin state is observed down to 2 K. In stark contrast, the analogous assembly with MnII(acac)2 (S=5/2) shows strong antiferromagnetic coupling with J = -17.6 cm⁻¹, leading to a high S=9/2 ground state. This demonstrates that Cp3GdIII acts as a magnetically dilute unit, preserving the individual spin characteristics of adjacent metal centers.

Exchange coupling (J)
Head-to-head
Cp3GdIII: −1.1 cm⁻¹MnII(acac)2: −17.6 cm⁻¹
Weak exchange coupling preserves magnetically dilute spin behavior
Trinuclear {Mn(CN)2Pc·(ML)2} assemblies, 2–300 K
Molecular Magnetism Spin Coupling Coordination Chemistry

Optimal Applications for Gd(Cp)3


Oxygen-Free GaN Spintronics by MOCVD

When investigating the intrinsic magnetic properties of Gd-doped GaN, the use of an oxygen-free precursor is non-negotiable. The direct head-to-head comparison evidence demonstrates that Gd(Cp)3 yields oxygen-free films with ordinary Hall effect, whereas the oxygen-containing alternative Gd(thd)3 introduces oxide phases that induce strong, artifact-based ferromagnetism. Procurement of Gd(Cp)3 is thus mandated for any study aiming to isolate the effects of Gd doping from oxygen-related defects [1][2].

High-Spin Molecular Assemblies with Tunable Exchange

The quantitative magnetic data establishes Gd(Cp)3 as a high-spin (S=7/2) building block with uniquely weak exchange coupling (J=-1.1 cm⁻¹) when coordinated to other paramagnetic centers. This makes it the precursor of choice for constructing magnetically dilute, high-spin molecules where strong coupling is undesirable, enabling the study of single-ion anisotropy and the creation of complex materials with precisely controlled magnetic interactions [1][2].

Gadolinium Oxide Films for High-k Dielectrics

For CVD processes requiring elevated substrate temperatures (>200 °C) to achieve high-quality crystalline Gd2O3 films, the thermal stability of Gd(Cp)3 (decomposition at 295 °C) provides a critical advantage over less stable substituted analogs (decomposing ~150 °C). This wider thermal budget reduces the risk of precursor degradation in delivery lines and ensures consistent film growth. The availability of 99.999% purity material further meets the stringent purity requirements of semiconductor fabrication [1][2][3].

Luminescence-Assisted Deposition Monitoring

The characteristic green luminescence of Gd(Cp)3 (λmax=523 nm) in solution offers a unique, non-invasive diagnostic tool for monitoring precursor delivery and concentration during MOCVD processes. This optical property, not shared by many alternative precursors, can be exploited for real-time process control, improving reproducibility and reducing material waste [1].

Application
Selection Property
Validation Focus
GaN:Gd spintronic film research
Oxygen-free ligand framework
Intrinsic magnetic response vs. oxide artifacts
High-spin molecular assemblies
S=7/2 spin state with weak exchange coupling
Magnetically dilute building block design
Gadolinium oxide high-k dielectric films
Elevated thermal stability for CVD processes
Crystalline film quality at high substrate temperatures
In situ precursor delivery monitoring
Characteristic green luminescence
Non-invasive optical process control
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